Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

L-DOPA synthesis Parkinson's disease intermediate process chemistry yield

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 3165-58-0) is a racemic amino acid ester derivative belonging to the 3,4-dimethoxyphenylalanine class. With molecular formula C₁₃H₁₉NO₄ and molecular weight 253.29 g/mol, it features an ethyl ester protecting group at the carboxyl terminus and two methoxy substituents at the 3- and 4-positions of the phenyl ring.

Molecular Formula C13H20ClNO4
Molecular Weight 289.75 g/mol
CAS No. 3165-58-0
Cat. No. B3124189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
CAS3165-58-0
Molecular FormulaC13H20ClNO4
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N.Cl
InChIInChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3
InChIKeyRRSUQLWQNQVELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 3165-58-0): A Racemic Dimethoxy-Phenylalanine Ester for L-DOPA Synthesis and Neurological Research


Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 3165-58-0) is a racemic amino acid ester derivative belonging to the 3,4-dimethoxyphenylalanine class. With molecular formula C₁₃H₁₉NO₄ and molecular weight 253.29 g/mol, it features an ethyl ester protecting group at the carboxyl terminus and two methoxy substituents at the 3- and 4-positions of the phenyl ring . This compound serves as a critical synthetic intermediate in the multi-step chemical synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), the frontline therapeutic for Parkinson's disease, where its dimethoxy protection strategy enables controlled deprotection to yield the catechol moiety [1]. It is also specified as a building block in opioid peptide patents and utilized in histochemical fluorescence detection methodologies [2].

Why Ethyl 2-Amino-3-(3,4-dimethoxyphenyl)propanoate Cannot Be Casually Substituted in Research and Manufacturing Workflows


Substituting ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate with a closely related analog risks undermining three critical performance axes that are tightly coupled to its specific molecular architecture. First, the racemic nature of this compound is essential for subsequent asymmetric transformation via diastereomeric salt formation with dibenzoyl-D-(+)-tartaric acid—a resolution step that directly determines enantiopurity and overall yield of the final L-DOPA product [1]. Second, the ethyl ester moiety confers a distinct solubility profile (water-insoluble, organic-solvent-soluble) that differs fundamentally from the free acid form (slightly water-soluble) and the methyl ester analog (lower lipophilicity), affecting partition coefficients in both synthetic workup and biological assay conditions . Third, the 3,4-dimethoxy substitution pattern on the phenyl ring is not interchangeable with 3,4-dihydroxy (catechol) or mono-methoxy analogs: it dictates both the fluorescence quantum yield in histochemical detection (20–200× enhancement over standard methods) and the protection/deprotection strategy in L-DOPA synthesis [2]. These interdependent properties mean that generic replacement with an alternative phenylalanine ester or a different protection scheme introduces quantifiable risk of yield loss, detection sensitivity reduction, or stereochemical fidelity compromise.

Quantitative Differentiation Evidence for Ethyl 2-Amino-3-(3,4-dimethoxyphenyl)propanoate Against Closest Analogs


Overall Yield in L-DOPA Synthesis: Racemic Dimethoxy Ethyl Ester Route vs. Direct Esterification of L-DOPA

In the multi-step synthesis of L-DOPA from 3,4-dimethoxybenzaldehyde, the racemic ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate is generated as the penultimate intermediate via condensation, hydrogenation, hydrolysis, and esterification. After asymmetric transformation via salt formation with dibenzoyl-D-(+)-tartaric acid in the presence of 5-nitrosalicylaldehyde, followed by hydrolysis and deprotection, the overall yield to L-DOPA is approximately 46.5% [1]. For comparison, the Milman process—which directly esterifies pre-formed L-DOPA with ethanol in the presence of thionyl chloride—achieves an overall yield of 72% for L-DOPA ethyl ester hydrochloride [2]. The dimethoxybenzaldehyde route, while lower in overall yield, provides a fundamentally different synthetic entry point from the commodity chemical veratraldehyde, bypassing the need for pre-formed chiral L-DOPA starting material and enabling integrated asymmetric induction at the ester intermediate stage. In the radiochemical synthesis context, the nickel complex-mediated asymmetric alkylation approach yields 3,4-dimethoxyphenylalanine in 90% yield when acetone is used as solvent (vs. 16% in acetonitrile and 76% in DMF), demonstrating strong solvent-dependence of the key intermediate step [3].

L-DOPA synthesis Parkinson's disease intermediate process chemistry yield

Fluorescence Detection Sensitivity: 3,4-Dimethoxyphenylalanine vs. Noradrenaline and Dopamine in Histochemical Formaldehyde Condensation

Under acid-catalyzed formaldehyde condensation conditions (HCl gas catalysis), 3,4-dimethoxyphenylalanine displays a fluorescence yield approximately 20–200 times higher than that obtained after standard formaldehyde treatment in normal air (the Falck-Hillarp method). Moreover, this fluorescence intensity is nearly twice as high as that obtained from noradrenaline and dopamine under the standard (non-acid-catalyzed) conditions [1]. In contrast, unsubstituted phenylalanine and tyrosine produce no or only very low visible fluorescence under the same acid-catalyzed conditions [1]. The mechanistic basis is the acid-catalyzed Pictet-Spengler condensation to form tetrahydroisoquinolines that subsequently dehydrogenate to strongly fluorescent products—a pathway uniquely available to 3-methoxylated and 3-hydroxylated phenylethylamines [2].

histochemical detection fluorescence yield Pictet-Spengler reaction neurotransmitter visualization

Solubility Profile: Ethyl Ester (3165-58-0) vs. Free Acid Form (3,4-Dimethoxyphenylalanine) in Organic Synthesis Workflows

Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (CAS 3165-58-0) is characterized as insoluble in water and easily soluble in organic solvents . In contrast, the corresponding free acid, 3,4-dimethoxyphenylalanine (CAS 32161-30-1 for the L-enantiomer, CAS 55-59-4 for DL), exhibits slight solubility in water, aqueous acid, and aqueous base . This solubility inversion is a direct consequence of the ethyl ester masking the carboxylic acid moiety, which eliminates the zwitterionic character of the free amino acid and increases logP, facilitating extraction into organic phases during synthetic workup. The methyl ester analog (MW 239.27 g/mol) falls between these extremes in lipophilicity .

solubility differential ester vs. free acid organic synthesis workup partition coefficient

Chiral Resolution Platform: Racemic Ethyl Ester Enables Diastereomeric Salt Resolution with Dibenzoyl-D-Tartaric Acid

The racemic nature of ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate is not a limitation but a designed feature: it enables asymmetric transformation via diastereomeric salt formation with dibenzoyl-D-(+)-tartaric acid in the presence of 5-nitrosalicylaldehyde as a racemization catalyst. This crystallization-induced asymmetric transformation yields the ethyl (S)-(-)-2-amino-3-(3,4-dimethoxyphenyl)propanoate D-(+)-2,3-bis(benzoyloxy)succinate salt [1]. The patent literature (CN104725259B) further describes a general method for resolving 3,4-dimethoxyphenylalanine esters using (+)-tartaric acid derivatives in alcohol or ester solvents, with racemization of the undesired enantiomer enabled by aldehyde or ketone catalysts at 0–90°C over 0.5–24 hours [2]. The ethyl ester is specifically preferred over the methyl ester in these resolution protocols because the larger alkyl group enhances diastereomeric salt crystallinity and differentiation in solubility between the diastereomeric salts.

chiral resolution diastereomeric salt formation enantiomeric separation dibenzoyl-tartaric acid

Opioid Peptide Structure-Activity: 3,4-Dimethoxyphenylalanine as a Defined Building Block with Enhanced Biological Activity

Multiple opioid peptide patents explicitly specify 3,4-dimethoxyphenylalanine as one of a select group of amino acid identifying groups (alongside 3,4-dihydroxyphenylalanine, azatyrosine, and 2,6-dimethyltyrosine) for incorporation at position A₁ of opioid peptide sequences [1]. The patent literature states that these peptide derivatives have 'relatively enhanced biological activity when compared to the corresponding peptide alone' [2]. The 3,4-dimethoxy substitution is structurally distinct from the native 3,4-dihydroxy (catechol) motif: the methyl ethers are resistant to oxidative degradation that plagues catechol-containing peptides, potentially conferring improved metabolic stability while maintaining receptor recognition. The dimethoxyphenylalanine residue can also appear at positions A₃ and A₄ within the same peptide framework, demonstrating positional versatility [1].

opioid peptides structure-activity relationship amino acid substitution peptide engineering

Verified Application Scenarios for Ethyl 2-Amino-3-(3,4-dimethoxyphenyl)propanoate Based on Quantitative Evidence


Chemical Process Development for L-DOPA API Manufacturing via the Dimethoxybenzaldehyde Route

Process chemistry teams developing or optimizing L-DOPA active pharmaceutical ingredient (API) manufacturing routes can employ this racemic ethyl ester as the key penultimate intermediate. The established sequence—condensation of 3,4-dimethoxybenzaldehyde with hydantoin, hydrogenation, hydrolysis, esterification to the racemic ethyl ester, asymmetric transformation with dibenzoyl-D-(+)-tartaric acid, and final deprotection—delivers L-DOPA in 46.5% overall yield [1]. This route is strategically distinct from the Milman direct esterification approach (72% yield) because it originates from non-chiral veratraldehyde, offering procurement teams an alternative supply chain that does not depend on pre-resolved chiral L-DOPA starting material [2]. The racemic ethyl ester intermediate is the substrate on which asymmetric induction is performed, making it the critical procurement item for this synthetic strategy.

Histochemical Fluorescence Detection of 3-Methoxylated Phenylethylamines in Neuroscience Tissue Studies

Neuroscience laboratories employing the Falck-Hillarp histochemical fluorescence method or its acid-catalyzed variant can use 3,4-dimethoxyphenylalanine (accessible by hydrolysis of the ethyl ester) as a model compound or analytical reference standard. Under HCl-catalyzed formaldehyde condensation, this compound exhibits a fluorescence enhancement of 20–200× over standard conditions, with signal intensity nearly 2× that of noradrenaline and dopamine standards [1]. This exceptional fluorescence yield makes it valuable for method development, calibration curves, and as a positive control in experiments designed to detect 3-methoxylated phenylethylamines in tissue sections with high sensitivity. Researchers can procure the stable ethyl ester precursor and perform controlled hydrolysis to the free amino acid as needed, benefiting from the ester's superior storage stability compared to the free acid form.

Opioid Peptide SAR Programs Requiring Oxidatively Stable Tyrosine Mimetics

Peptide medicinal chemistry groups engaged in opioid receptor ligand optimization can incorporate 3,4-dimethoxyphenylalanine (derived from the ethyl ester via standard Fmoc- or Boc-protection and hydrolysis) as a building block at positions A₁, A₃, or A₄ of opioid peptide sequences. The patent literature confirms that peptides containing this residue exhibit 'relatively enhanced biological activity' compared to the unmodified peptide [1]. The dimethoxy substitution provides a critical advantage over the native 3,4-dihydroxyphenylalanine (DOPA) residue: resistance to oxidative degradation (quinone formation) that complicates handling, purification, and biological testing of catechol-containing peptides. The ethyl ester form (CAS 3165-58-0) is the recommended procurement form for subsequent N-protection and solid-phase peptide synthesis incorporation [2].

Tetrahydroisoquinoline Natural Product Synthesis via Pictet-Spengler Cyclization

Synthetic organic chemistry groups targeting tetrahydroisoquinoline alkaloids or isoquinoline natural products can utilize 3,4-dimethoxyphenylalanine esters as Pictet-Spengler cyclization substrates. Studies demonstrate that L-3,4-dimethoxyphenylalanine methyl ester serves as an effective probe for assessing diastereoselectivity in Pictet-Spengler reactions with aryl and heteroaryl aldehydes, yielding cis- and trans-diastereoisomers in moderate to good isolated yields (20–79%) with short reaction times [1]. The ethyl ester analog (CAS 3165-58-0) offers the same core reactivity with enhanced organic-phase solubility, facilitating the cyclization step. Furthermore, Bischler-Napieralski cyclization of N-formyl-3,4-dimethoxyphenylalanine yields fully aromatized isoquinoline products, establishing the dimethoxy-protected scaffold as a versatile entry point to multiple heterocyclic chemotypes [2].

Quote Request

Request a Quote for Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.